molecular formula C11H14ClNO B12635968 (2S)-2-(4-Chlorophenyl)-4-methylmorpholine CAS No. 920798-77-2

(2S)-2-(4-Chlorophenyl)-4-methylmorpholine

Cat. No.: B12635968
CAS No.: 920798-77-2
M. Wt: 211.69 g/mol
InChI Key: CNEZNODSSKVUQS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-Chlorophenyl)-4-methylmorpholine is a chiral morpholine derivative designed for medicinal chemistry and drug discovery research. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to enhance the potency and pharmacokinetic properties of drug candidates . This compound integrates a 4-chlorophenyl group and a methyl substitution on the morpholine ring, offering a versatile scaffold for the synthesis of biologically active molecules. The specific stereochemistry of the (2S) enantiomer is critical for selective interaction with biological targets. Research into structurally similar N-methylmorpholine-substituted compounds has demonstrated significant potential as α-glucosidase inhibitors for managing type 2 diabetes . Furthermore, morpholine-containing molecular hybrids are frequently explored for their antimicrobial and anticancer activities, as the 1,3-oxazole and benzimidazole cores are often combined with morpholine in active pharmaceutical ingredients . As a key synthetic intermediate, (2S)-2-(4-Chlorophenyl)-4-methylmorpholine can be utilized in the development of novel therapeutic agents targeting metabolic disorders, infectious diseases, and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

920798-77-2

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-4-methylmorpholine

InChI

InChI=1S/C11H14ClNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1

InChI Key

CNEZNODSSKVUQS-LLVKDONJSA-N

Isomeric SMILES

CN1CCO[C@H](C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Chlorophenyl)-4-methylmorpholine typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(4-Chlorophenyl)-4-methylmorpholine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Chlorophenyl)-4-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

(2S)-2-(4-Chlorophenyl)-4-methylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Chlorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (2S)-2-(4-Chlorophenyl)-4-methylmorpholine with structurally related morpholine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
(2S)-2-(4-Chlorophenyl)-4-methylmorpholine 1820574-65-9 C₁₀H₁₂ClNO 197.66 4-Chlorophenyl (C2), methyl (C4), (2S) Potential building block for drug synthesis
4-(4,6-Dichloropyrimidin-2-yl)morpholine 10397-13-4 C₈H₈Cl₂N₃O 234.08 Dichloropyrimidine ring Used in pharmaceuticals and agrochemicals
4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine 477866-88-9 C₂₁H₂₀ClN₃O₂S 413.92 Pyridinyl, sulfanyl, pyrimidinyl groups Discontinued product; complex structure
4-(2-Chloro-4-methylphenyl)morpholine 1444744-47-1 C₁₁H₁₄ClNO 211.69 2-Chloro-4-methylphenyl substituent Substituents on phenyl ring (not morpholine)
4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine 306980-67-6 C₂₁H₂₀ClN₃O₂S 413.92 Sulfinyl group, phenyl-pyrimidinyl Higher polarity due to sulfoxide group

Key Research Findings

Molecular Complexity and Bioactivity :

  • The target compound’s simpler structure (MW 197.66) may offer advantages in bioavailability and synthetic accessibility compared to bulkier analogs like 4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine (MW 413.92) .
  • Larger derivatives (e.g., pyrimidinyl-morpholine compounds) are often designed for targeted interactions in drug discovery but face challenges in synthesis and stability .

Functional Group Effects :

  • Sulfur-containing groups (e.g., sulfanyl in CAS 477866-88-9 or sulfinyl in CAS 306980-67-6) increase polarity and metabolic susceptibility compared to the target compound’s chloro-methyl-morpholine core .
  • Dichloropyrimidine-substituted morpholine (CAS 10397-13-4) exhibits broader applications in agrochemicals due to its halogenated heterocyclic structure .

Substituent Positioning :

  • In 4-(2-Chloro-4-methylphenyl)morpholine (CAS 1444744-47-1), substituents on the phenyl ring rather than the morpholine ring may alter lipophilicity and receptor affinity compared to the target compound .

Biological Activity

(2S)-2-(4-Chlorophenyl)-4-methylmorpholine, with the CAS number 920798-77-2, is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a morpholine ring substituted with a chlorophenyl group at the 4-position and a methyl group at the 4-position of the morpholine. The general structure can be represented as follows:

C1H1NC1H1ClC1H1C\text{C}_1\text{H}_1\text{N}\text{C}_1\text{H}_1\text{Cl}\text{C}_1\text{H}_1\text{C}

Synthesis Methods

Various synthetic routes have been explored for (2S)-2-(4-Chlorophenyl)-4-methylmorpholine, often involving the reaction of chlorinated phenyl derivatives with morpholine under controlled conditions. A typical synthesis may involve:

  • Reagents : Morpholine, 4-chlorobenzaldehyde, and suitable catalysts.
  • Conditions : Reflux in organic solvents like acetonitrile or ethanol.

Antimicrobial Activity

Research indicates that (2S)-2-(4-Chlorophenyl)-4-methylmorpholine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In particular, it has shown promise against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In a study examining its effects on HeLa cells, (2S)-2-(4-Chlorophenyl)-4-methylmorpholine exhibited a dose-dependent inhibition of cell proliferation:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

The IC50 value for HeLa cells was determined to be approximately 20 µM, indicating potent anticancer activity.

The biological activity of (2S)-2-(4-Chlorophenyl)-4-methylmorpholine is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Cell Cycle Arrest : Observations suggest that it can induce cell cycle arrest in the G1 phase, leading to reduced cell division.
  • Apoptosis Induction : Evidence of increased apoptotic markers in treated cells indicates that it may trigger programmed cell death pathways.

Study on Anticancer Properties

A notable study published in Pharmaceuticals evaluated the effects of (2S)-2-(4-Chlorophenyl)-4-methylmorpholine on various cancer cell lines. The researchers found that combining this compound with standard chemotherapeutics like gemcitabine enhanced cytotoxic effects, suggesting potential for combination therapies in clinical settings .

Antimicrobial Efficacy Research

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics, especially given the rising concern over antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-(4-Chlorophenyl)-4-methylmorpholine, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer :

  • Nucleophilic substitution is a common approach, where morpholine derivatives react with halogenated aromatics (e.g., 4-chlorobenzyl halides). Optimize solvent polarity (e.g., DMF or THF) and temperature (40–80°C) to enhance reaction efficiency .
  • Chiral resolution via chromatography (e.g., chiral HPLC) or crystallization with enantiopure resolving agents ensures stereochemical purity. Monitor enantiomeric excess (ee) using polarimetry or circular dichroism (CD) .
  • Byproduct mitigation : Trace impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A) can arise from oxidation; use inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) to suppress side reactions .

Q. How can X-ray crystallography confirm the stereochemical configuration of (2S)-2-(4-Chlorophenyl)-4-methylmorpholine?

  • Methodological Answer :

  • Data collection : Use single crystals grown via slow evaporation (solvent: ethanol/water mixtures). SHELX programs (e.g., SHELXL) refine atomic coordinates and anisotropic displacement parameters .
  • Validation : Compare experimental bond lengths/angles with DFT-calculated values to resolve ambiguities in chiral centers .
  • Crystallographic report : Include Flack parameter analysis to confirm absolute configuration (reported as ≤ 0.1 for high confidence) .

Advanced Research Questions

Q. What analytical strategies resolve discrepancies in pharmacological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Bioavailability assessment : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify pharmacokinetic bottlenecks .
  • Metabolite profiling : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
  • Dose normalization : Adjust in vitro IC₅₀ values using allometric scaling (body surface area or mg/kg conversion) for cross-species comparisons .

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate ¹H/¹³C NMR shifts with computational tools (e.g., ACD/Labs or DFT calculations). For IR, compare experimental carbonyl stretches (1650–1750 cm⁻¹) with simulated spectra .
  • Dynamic effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and tautomerism in NMR interpretation .
  • Crystallographic alignment : Overlay X-ray structures with NMR-derived conformers to resolve stereoelectronic discrepancies .

Q. What methodological approaches identify and quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to separate impurities like Fenofibric Acid (Impurity B). Validate with reference standards .
  • LC-HRMS : Detect low-abundance impurities (<0.1%) via high-resolution mass spectrometry (e.g., Q-TOF) with isotopic pattern matching .
  • Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic or oxidative impurities for quality control .

Q. How can molecular docking predict the binding affinity of (2S)-2-(4-Chlorophenyl)-4-methylmorpholine to target proteins?

  • Methodological Answer :

  • Protein preparation : Optimize protonation states (e.g., H++ server) and remove crystallographic water molecules irrelevant to binding .
  • Docking protocols : Use AutoDock Vina or Glide with flexible ligand sampling. Validate poses via MD simulations (≥100 ns) to assess binding stability .
  • Affinity validation : Compare docking scores with experimental IC₅₀ values from radioligand binding assays or surface plasmon resonance (SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.